2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Description

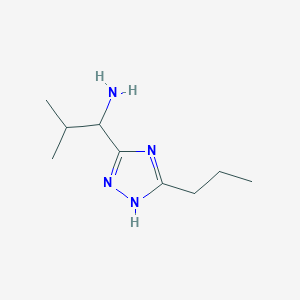

The compound 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a triazole-containing primary amine. Its structure features a propan-1-amine backbone with a methyl group at position 2 and a 1H-1,2,4-triazole ring substituted with a propyl group at position 5. Triazole derivatives are widely explored in pharmaceuticals and agrochemicals due to their stability, hydrogen-bonding capacity, and bioactivity.

Properties

Molecular Formula |

C9H18N4 |

|---|---|

Molecular Weight |

182.27 g/mol |

IUPAC Name |

2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine |

InChI |

InChI=1S/C9H18N4/c1-4-5-7-11-9(13-12-7)8(10)6(2)3/h6,8H,4-5,10H2,1-3H3,(H,11,12,13) |

InChI Key |

RKYKQTDFQMHGHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NN1)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Structural and Physical Data

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves constructing the 1,2,4-triazole ring with the desired substituents, followed by introduction of the amine side chain. The process can be viewed as a sequence of:

- Triazole ring formation with propyl substitution at the 5-position.

- Alkylation or amination at the 3-position with a 2-methylpropan-1-amine group.

Key Precursors and Reactions

Synthesis of the 5-propyl-1H-1,2,4-triazole Core

A common approach starts from 5-amino-1H-1,2,4-triazole, which can be alkylated at the 5-position using a suitable propylating agent (such as 1-bromopropane) under basic conditions. This step introduces the propyl group at the desired position.

Amination/Alkylation at the 3-Position

The 3-position of the triazole ring can be functionalized via nucleophilic substitution or condensation reactions. For the introduction of a 2-methylpropan-1-amine group, one can employ:

- Reaction of the 5-propyl-1H-1,2,4-triazole with 2-methylpropanal (or its derivatives) followed by reductive amination.

- Alternatively, a Mannich-type reaction or direct alkylation using 2-methyl-1-bromopropane in the presence of ammonia or a primary amine may be considered.

Example: Related Triazole-Amine Synthesis

The synthesis of structurally related 1,2,4-triazole derivatives often involves condensation of aminoguanidine with dicarbonyl compounds, followed by functionalization at the triazole nitrogen or carbon atoms. For instance, the preparation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can proceed via:

- Formation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine.

- Reaction with a primary or secondary amine (e.g., 2-methylpropan-1-amine) under microwave irradiation to afford the desired triazole derivative.

Reaction Conditions Optimization

Reaction parameters such as solvent, temperature, and time are critical for optimizing yield and purity. For example, microwave-assisted synthesis in acetonitrile at 170°C for 25 minutes has been shown to improve yields of triazole derivatives. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used for monitoring reaction progress and product characterization.

Mechanistic Insights

- The nucleophilicity of the amine and the electrophilicity of the triazole ring carbons are key factors in determining the success of the functionalization steps.

- Microwave-assisted synthesis can significantly reduce reaction times and improve yields in triazole chemistry.

- The sequence of reagent addition and choice of solvent (e.g., acetonitrile, ethanol) can affect product selectivity and purity.

Analytical Characterization

Research Findings and Optimization

- The use of microwave irradiation and polar aprotic solvents (such as acetonitrile) has been shown to enhance yields and reduce reaction times for triazole derivatives.

- The order of reagent addition and the nucleophilicity of the amine influence the efficiency of ring closure and side-chain introduction.

- Scaling up the reaction from millimole to gram scale is feasible with consistent yields when optimized conditions are maintained.

Summary Table: Key Synthesis Parameters

| Parameter | Typical Value/Choice | Effect on Synthesis |

|---|---|---|

| Solvent | Acetonitrile, Ethanol | Affects solubility, yield |

| Temperature | 120–180°C | Higher temp = faster reaction |

| Reaction Time | 20–120 min | Shorter with microwave |

| Amine Nucleophilicity | Primary > Secondary > Aromatic | Higher nucleophilicity = better yield |

| Analytical Methods | NMR, HPLC, MS, X-ray | Structural confirmation |

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenated compounds, bases like sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various cellular processes . This compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to the target molecule, differing in substituents, alkyl chain positions, or salt forms:

Biological Activity

The compound 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a triazole ring that is known for its role in various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have demonstrated activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 50 µg/mL |

These values suggest that the compound may possess comparable potency to established antibiotics like ceftriaxone .

Anticancer Activity

In vitro studies have shown that triazole derivatives can inhibit cancer cell growth. For instance, compounds structurally related to this compound were tested against the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability with increasing concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 75 |

| 100 | 50 |

| 200 | 25 |

The IC50 value was determined to be approximately 225 µM for related compounds, indicating effective cytotoxicity against cancer cells .

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways. For example, some studies suggest that these compounds can inhibit the activity of viral proteases and other critical enzymes involved in cellular processes.

Case Study 1: Antibacterial Efficacy

In a recent study published in MDPI , researchers evaluated the antibacterial efficacy of various triazole derivatives against clinical isolates of multidrug-resistant bacteria. The study highlighted that certain derivatives exhibited zones of inhibition comparable to standard treatments, reinforcing the potential use of triazole compounds in combating resistant strains .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of a series of triazole derivatives. The study demonstrated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The findings suggest that the incorporation of specific side chains can enhance cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What are the standard synthetic routes for 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine?

The synthesis of this triazole derivative typically involves:

- Cycloaddition reactions : Formation of the triazole core via Huisgen 1,3-dipolar cycloaddition between alkynes and azides, followed by functionalization of the propan-1-amine moiety .

- Alkylation strategies : Reaction of pre-formed triazole intermediates with 2-methylpropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF or THF) .

- Solvent optimization : Polar aprotic solvents like DMF or ethanol are preferred to enhance reaction kinetics, with temperatures ranging from 50–80°C .

Key considerations : Control of stoichiometry, exclusion of moisture, and purification via column chromatography or recrystallization are critical for yield optimization (>70% reported in analogous triazole syntheses) .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- Spectroscopic techniques :

- NMR : H and C NMR to identify proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm) and amine functionalities (δ 1.5–2.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion for C₁₀H₁₉N₄ at m/z 195.16) .

- X-ray crystallography : For unambiguous determination of bond angles and crystal packing, as demonstrated in related triazole derivatives .

Example : In analogous compounds, X-ray studies revealed planar triazole rings with dihedral angles <5° relative to substituent phenyl groups .

Q. What biological activities are associated with structurally similar triazole derivatives?

Triazole derivatives exhibit:

- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via triazole-metal coordination .

- Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., IC₅₀ values <10 µM in MCF-7 breast cancer cells) .

- Antioxidant properties : Scavenging of free radicals through electron-rich triazole rings .

Mechanistic insight : The 5-propyl group enhances lipophilicity, improving membrane permeability in cellular assays .

Advanced Research Questions

Q. How can synthetic yields be optimized by modifying substituents on the triazole ring?

- Electron-donating groups : Introducing alkyl chains (e.g., propyl) stabilizes intermediates during cycloaddition, reducing side reactions .

- Solvent polarity : Higher polarity solvents (e.g., DMF) improve solubility of amine precursors, increasing reaction rates .

- Catalysts : Copper(I) catalysts (e.g., CuBr) enhance regioselectivity in azide-alkyne cycloadditions, achieving >80% yield in analogous syntheses .

Data-driven approach : Design of Experiments (DoE) can model interactions between temperature, solvent, and catalyst loading to identify optimal conditions .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Comparative analysis : Cross-reference with databases (e.g., PubChem) for analogous triazole derivatives .

- DFT calculations : Simulate NMR chemical shifts using B3LYP/6-311G(d) basis sets to validate experimental data. Discrepancies >0.3 ppm suggest conformational flexibility or impurities .

- 2D NMR : Utilize COSY and HSQC to resolve overlapping signals in crowded spectral regions (e.g., propyl chain protons) .

Case study : In 3-phenyl-1,2,4-triazol-5-amine, DFT-predicted shifts deviated <0.2 ppm from experimental values, confirming assignment accuracy .

Q. What computational methods are suitable for studying interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cytochrome P450).

- MD simulations : GROMACS for analyzing stability of ligand-protein complexes over 100 ns trajectories .

- Pharmacophore modeling : Identify critical interaction sites (e.g., triazole N-atoms for hydrogen bonding) .

Example : Oxadiazole analogs showed strong binding to bacterial gyrase (ΔG = −9.2 kcal/mol) via π-π stacking and hydrophobic interactions .

Q. How does the hydrochloride salt form influence stability and solubility?

- Enhanced stability : Protonation of the amine group reduces oxidative degradation, as observed in shelf-life studies (>12 months at 4°C) .

- Solubility : Hydrochloride salts increase aqueous solubility (e.g., >50 mg/mL in PBS) compared to free bases, facilitating in vivo studies .

- Characterization : Use Karl Fischer titration to quantify water content and DSC for thermal stability profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.